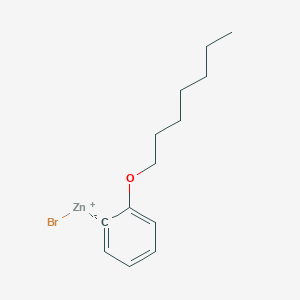
2-n-HeptyloxyphenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-n-HeptyloxyphenylZinc bromide is an organozinc compound with the molecular formula C13H19BrOZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its utility in various coupling reactions, making it a valuable tool in the field of synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-n-HeptyloxyphenylZinc bromide can be synthesized through the reaction of 2-n-heptyloxyphenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:
- Dissolution of 2-n-heptyloxyphenyl bromide in THF.
- Addition of zinc dust or zinc powder to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and controlled reaction conditions can enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-n-HeptyloxyphenylZinc bromide primarily undergoes nucleophilic substitution reactions. It can participate in various coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds .
Common Reagents and Conditions
Reagents: Aryl halides, palladium catalysts, bases (e.g., potassium carbonate).
Conditions: Typically carried out in an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from room temperature to 100°C.
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2-n-HeptyloxyphenylZinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of advanced materials, such as polymers and electronic components .
Mechanism of Action
The mechanism of action of 2-n-HeptyloxyphenylZinc bromide involves its role as a nucleophile in substitution reactions. The zinc atom in the compound facilitates the transfer of the phenyl group to the electrophilic center of the substrate, forming a new carbon-carbon bond. This process is often catalyzed by palladium complexes, which enhance the reaction efficiency and selectivity .
Comparison with Similar Compounds
Similar Compounds
PhenylZinc bromide: Similar in structure but lacks the heptyloxy group.
2-n-HeptyloxyphenylMagnesium bromide: A Grignard reagent with similar reactivity but different metal center.
2-n-HeptyloxyphenylLithium: Another organometallic compound with lithium instead of zinc.
Uniqueness
2-n-HeptyloxyphenylZinc bromide is unique due to its specific reactivity and stability compared to other organometallic reagents. The presence of the heptyloxy group can influence the compound’s solubility and reactivity, making it suitable for specific synthetic applications .
Properties
Molecular Formula |
C13H19BrOZn |
|---|---|
Molecular Weight |
336.6 g/mol |
IUPAC Name |
bromozinc(1+);heptoxybenzene |
InChI |
InChI=1S/C13H19O.BrH.Zn/c1-2-3-4-5-9-12-14-13-10-7-6-8-11-13;;/h6-8,10H,2-5,9,12H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
AWBGQWBFPSRQLY-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCOC1=CC=CC=[C-]1.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















